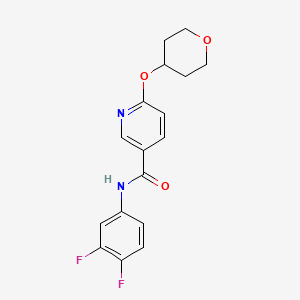

(2S,4S)-4-(Pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2S,4S)-4-(Pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride, also known as P2C, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications.

科学的研究の応用

Flow Chemistry and Green Synthesis

Research has explored continuous flow synthesis methods for producing 2-methylpyridines, including derivatives of our compound. Notably, a flow setup using Raney® nickel and low-boiling-point alcohol (1-propanol) efficiently α-methylates pyridines . This approach offers advantages over conventional batch reactions, such as shorter reaction times, increased safety, and reduced waste.

作用機序

Target of Action

The compound, also known as (2S,4S)-4-(Pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride, is a new-generation proton pump inhibitor (PPI) used for the management of symptoms associated with gastroesophageal reflux disease (GERD) and erosive esophagitis . It is the R-enantiomer of Lansoprazole, which is composed of a racemic mixture of the R- and S-enantiomers .

Mode of Action

This compound inhibits the final step in gastric acid production by blocking the (H+, K+)-ATPase enzyme . This enzyme is responsible for the secretion of gastric acid in the stomach’s parietal cells. By inhibiting this enzyme, the compound reduces the amount of gastric acid produced, thereby alleviating symptoms associated with conditions like GERD and erosive esophagitis .

Biochemical Pathways

The compound’s primary biochemical pathway involves the inhibition of the (H+, K+)-ATPase enzyme, which is the final step in the production of gastric acid . This results in a decrease in gastric acid secretion, which can help to alleviate the symptoms of conditions like GERD and erosive esophagitis .

Pharmacokinetics

The pharmacokinetics of this compound are unique due to its delayed-release and dual-delivery release system . This aims to address some limitations of the older-generation PPIs, such as short plasma half-life and the need for meal-associated dosing . After oral administration, peak plasma levels occur at approximately 1.5 hours . The systemic bioavailability is approximately 90% compared to 64% after a single dose of 40 mg .

Result of Action

The primary result of the compound’s action is the reduction of gastric acid production. This can help to alleviate the symptoms of conditions like GERD and erosive esophagitis . By inhibiting the (H+, K+)-ATPase enzyme, the compound reduces the amount of gastric acid that is produced, which can help to prevent the damage to the esophagus that can occur as a result of these conditions .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH of the stomach can impact the effectiveness of the compound. In addition, the presence of food in the stomach can also affect the absorption and effectiveness of the compound . Therefore, it is often recommended that this medication be taken on an empty stomach, at least one hour before a meal .

特性

IUPAC Name |

(2S,4S)-4-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2.2ClH/c14-11(15)10-6-8(7-13-10)5-9-3-1-2-4-12-9;;/h1-4,8,10,13H,5-7H2,(H,14,15);2*1H/t8-,10+;;/m1../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZACJWSWKDQHHNG-WAZPLGGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)CC2=CC=CC=N2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN[C@@H]1C(=O)O)CC2=CC=CC=N2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,4S)-4-(Pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-(methylamino)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B2539405.png)

![4-{3-[4-(Prop-2-yn-1-yl)-1,4-diazepane-1-carbonyl]benzenesulfonyl}piperazin-2-one](/img/structure/B2539409.png)

![5-(2-furyl)-N~3~-[3-(methylanilino)propyl]-3-isoxazolecarboxamide](/img/structure/B2539418.png)

![1-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-4-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)

![5-Ethyl-2-[1-(oxan-3-ylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2539421.png)